

Navigating the Solution Stability of [D-Trp34]NPY: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	[D-Trp34]-Neuropeptide Y	
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Introduction

[D-Trp34]-Neuropeptide Y (NPY) is a potent and highly selective synthetic agonist for the Neuropeptide Y Receptor Y5 (Y5R).[1][2][3] Its selectivity makes it a valuable tool for investigating the physiological roles of the Y5R, which is implicated in various processes including food intake and energy homeostasis. As with all peptide-based therapeutics and research compounds, understanding its stability in solution is paramount for ensuring accurate and reproducible experimental outcomes and for the development of viable pharmaceutical formulations.

This technical guide provides a comprehensive overview of the factors influencing the stability of [D-Trp34]-NPY in solution. While specific quantitative stability data for this particular analog is not extensively available in public literature, this guide synthesizes information on the known stability of Neuropeptide Y and its analogs, outlines common degradation pathways, and provides detailed experimental protocols for assessing stability.

Physicochemical Properties and Storage

A foundational understanding of the physicochemical properties of [D-Trp34]-NPY is essential for its handling and for designing stability studies.



Property	Value	Source
Molecular Weight	4311.77 g/mol	[2]
Molecular Formula	C196H289N55O56	[2]
Sequence	Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-(D-Trp)-Arg-Tyr-NH2	[2]
Solubility	Soluble to 0.20 mg/mL in 20% acetonitrile.	[2]
Recommended Storage (Lyophilized Powder)	-20°C for up to 1 year, or -80°C for up to 2 years.	[1]
Recommended Storage (Stock Solution)	-20°C for up to 1 month, or -80°C for up to 6 months. Solutions should be stored sealed, protected from light, and under an inert atmosphere like nitrogen.	[1]

Potential Degradation Pathways in Solution

Peptides like [D-Trp34]-NPY are susceptible to various chemical and physical degradation pathways in aqueous environments. Understanding these pathways is critical for developing stable formulations and for designing stability-indicating analytical methods.

Chemical Degradation:

Proteolytic Degradation: This is a primary concern for NPY and its analogs. Various
peptidases can cleave the peptide backbone at specific sites.[4] Common enzymes involved
in NPY degradation include dipeptidyl peptidase 4 (DP4)-like enzymes, neprilysin, and
cathepsins.[4] The substitution of L-Tryptophan with D-Tryptophan at position 34 may confer



some resistance to specific proteases, but the entire sequence remains susceptible to other enzymatic activities.

- Deamidation: Asparagine (Asn) and Glutamine (Gln) residues are prone to deamidation, a reaction that introduces a carboxyl group and can alter the peptide's structure and function.
- Oxidation: Methionine (Met) and Tryptophan (Trp) residues are susceptible to oxidation, particularly in the presence of oxygen, metal ions, or light.
- Hydrolysis: The peptide bonds can undergo hydrolysis, especially at acidic or alkaline pH and elevated temperatures.[5][6]

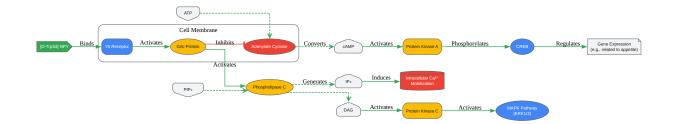
Physical Instability:

- Aggregation: Peptides can self-assemble to form soluble or insoluble aggregates, which can range from dimers and oligomers to larger, potentially immunogenic, species.[5] Aggregation can be influenced by factors such as pH, temperature, ionic strength, and concentration.
- Adsorption: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration of the peptide in solution.

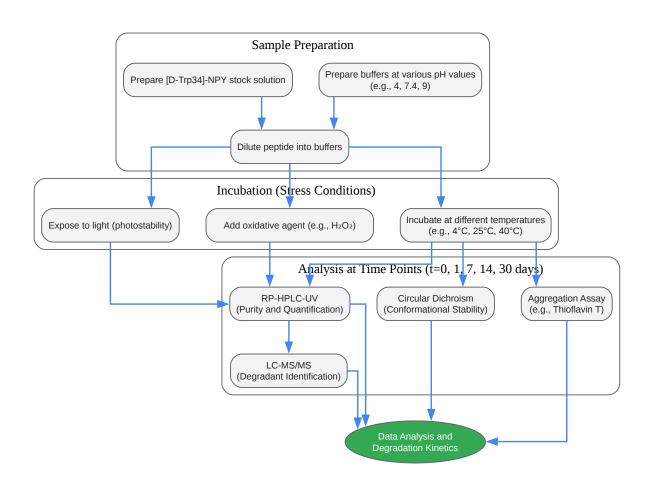
NPY Y5 Receptor Signaling Pathway

[D-Trp34]-NPY exerts its biological effects by binding to and activating the Y5 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o).[7]









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- To cite this document: BenchChem. [Navigating the Solution Stability of [D-Trp34]-NPY: A
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 [https://www.benchchem.com/product/b15616635#stability-of-d-trp34-npy-in-solution]

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